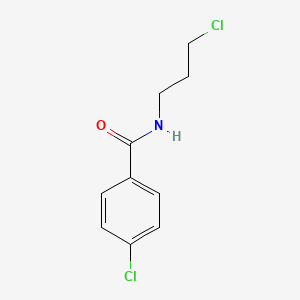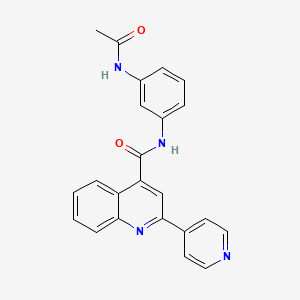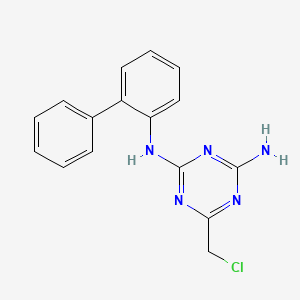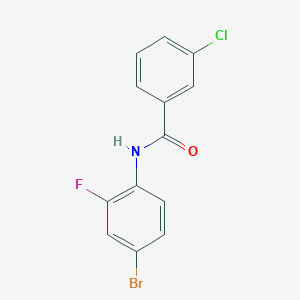
4-chloro-N-(3-chloropropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3-chloropropyl)benzamide is an organic compound with the molecular formula C10H11Cl2NO It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 4-position and an N-(3-chloropropyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-chloro-N-(3-chloropropyl)benzamide can be synthesized through the direct condensation of 4-chlorobenzoic acid with 3-chloropropylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can enhance the efficiency of the reaction. Additionally, solvent selection and temperature control are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-chloropropyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides or thioamides.
Oxidation: Products include sulfoxides or sulfones.
Reduction: Products include primary or secondary amines.
Scientific Research Applications
4-chloro-N-(3-chloropropyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as a precursor to bioactive molecules.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-chloropropyl)benzamide involves its interaction with specific molecular targets. In the case of its use as a precursor to antidepressants, the compound interacts with neurotransmitter receptors in the brain, modulating the levels of serotonin and norepinephrine. This modulation leads to an improvement in mood and alleviation of depressive symptoms .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-methoxypropyl)benzamide
- 3-chloro-N-(4-chlorophenyl)benzamide
- 4-chloro-N-(3-sulfamoylphenyl)benzamide
Uniqueness
4-chloro-N-(3-chloropropyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a unique reactivity profile and potential for use in the synthesis of specific bioactive molecules .
Properties
Molecular Formula |
C10H11Cl2NO |
|---|---|
Molecular Weight |
232.10 g/mol |
IUPAC Name |
4-chloro-N-(3-chloropropyl)benzamide |
InChI |
InChI=1S/C10H11Cl2NO/c11-6-1-7-13-10(14)8-2-4-9(12)5-3-8/h2-5H,1,6-7H2,(H,13,14) |
InChI Key |
QNZBLEGOIPKEAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,5-dimethylphenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B14938967.png)
![N-(2,6-difluorophenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B14938979.png)
![2-(2-morpholinoethyl)-8-pentylpyrido[4,3-g]isoquinoline-1,9(2H,8H)-dione](/img/structure/B14938986.png)
![ethyl 4-[({1-[2-(morpholin-4-yl)ethyl]-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl}acetyl)amino]benzoate](/img/structure/B14938992.png)
![2-[acetyl(2-methylpropyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14938997.png)


![N-[3-(morpholin-4-yl)propyl]-4-nitrobenzenesulfonamide](/img/structure/B14939014.png)
![N-(4-bromo-2-fluorophenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B14939018.png)

![2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide](/img/structure/B14939030.png)
![2-Amino-4',4',6',7,7,8'-hexamethyl-6'-phenyl-3-propionyl-5',6',7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline]-2',5(6H)-dione](/img/structure/B14939049.png)
![2-methyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14939055.png)
